molecular formula C2H7N5 B1667054 Biguanide CAS No. 56-03-1

Biguanide

Cat. No.: B1667054
CAS No.: 56-03-1
M. Wt: 101.11 g/mol
InChI Key: XNCOSPRUTUOJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biguanide is a synthetic chemical function derived from guanidine, characterized by a π-conjugated system with two guanidine units linked via a common nitrogen atom . Its unique electronic structure, featuring multiple hydrogen bond donor/acceptor sites, enables diverse applications in medicinal chemistry, catalysis, and materials science . Clinically, biguanides are best known for metformin, a first-line antidiabetic drug, and chlorhexidine, a widely used antiseptic . Other derivatives, such as phenformin and polyhexamethylene this compound (PHMB), have niche roles in diabetes management (now largely discontinued) and antimicrobial applications, respectively .

Preparation Methods

Biguanide can be synthesized through several methods. Another method involves the condensation of thiourea and phosphorus trichloride with guanidine . Industrial production methods often utilize these reactions due to their efficiency and yield.

Chemical Reactions Analysis

Biguanide undergoes various chemical reactions, including:

Scientific Research Applications

Biguanide and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Chemical Comparisons

Pharmacophoric Features

Biguanides exhibit a planar, delocalized electron system that distinguishes them from structurally related compounds like guanidines. Density functional theory (DFT) studies reveal that the most stable tautomer of biguanide has a symmetrical structure with extensive electron delocalization, enabling strong interactions with biological targets such as organic cation transporters (OCTs) and NMDA receptors . In contrast, guanidines lack this conjugation, resulting in weaker binding to OCTs and reduced therapeutic efficacy .

Comparison with Guanidine Derivatives

  • Metformin vs. Guanidine : Metformin’s this compound scaffold enhances its binding to OCT1/2 transporters, facilitating hepatic uptake and AMPK activation, whereas guanidine derivatives show minimal transporter-mediated uptake .
  • Chlorhexidine vs. Other Antiseptics : Chlorhexidine’s two this compound groups enable prolonged antimicrobial activity through membrane disruption and protein denaturation, outperforming hydrogen peroxide in biofilm prevention .

Pharmacological Comparisons

Antidiabetic Agents

Compound Mechanism Efficacy (HbA1c Reduction) Safety Profile Cost (Annual)
Metformin (this compound) AMPK activation, hepatic gluconeogenesis inhibition 1–2% Low risk of lactic acidosis $100–$300
Phenformin (this compound) Similar to metformin 1.5–2% High risk of lactic acidosis Discontinued
DPP-4 Inhibitors GLP-1 stabilization 0.5–1% Moderate (pancreatitis risk) $800–$1,200

Metformin demonstrates superior cost-effectiveness and comparable efficacy to DPP-4 inhibitors, with a lower risk of severe adverse effects . Phenformin, another this compound, was withdrawn due to fatal lactic acidosis, highlighting the importance of structural modifications for safety .

Antimicrobial Activity

  • PHMB vs. Hydrogen Peroxide: PHMB achieves 100% biofilm eradication in Pseudomonas aeruginosa at 0.02% concentration, while hydrogen peroxide shows variable efficacy (0–45%) depending on storage conditions .
  • Chlorhexidine vs. Polyquad : Chlorhexidine’s this compound groups provide residual antimicrobial activity, reducing bacterial regrowth by 90% compared to Polyquad-based solutions .

Neuroprotective Potential

Biguanides inhibit NMDA receptors, which are implicated in neurodegenerative diseases. Metformin exhibits an IC50 of 15.2 µM for NMDA receptor inhibition, comparable to memantine (IC50: 1–5 µM) but with a distinct mechanism involving channel block and allosteric modulation .

Economic and Clinical Utility

Biguanides dominate cost-sensitive therapeutic areas:

  • Diabetes : Metformin reduces annual treatment costs by 70% compared to DPP-4 inhibitors .
  • Antimicrobials : PHMB-based wound dressings are 30% cheaper than silver-based alternatives .

Biological Activity

Biguanides are a class of compounds that have garnered significant attention for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article provides a comprehensive overview of the biological activity of biguanides, focusing on their mechanisms of action, therapeutic applications, and recent research findings.

Overview of Biguanides

Biguanides, including metformin, phenformin, and buformin, are primarily known for their antihyperglycemic properties. Metformin is the most widely used biguanide for managing Type 2 diabetes mellitus (T2DM). The resurgence of interest in biguanides is attributed to their potential anticancer properties and other therapeutic applications such as antimicrobial and antimalarial activities.

Biguanides exert their biological effects through several mechanisms:

  • Inhibition of Mitochondrial Complex I : Biguanides are believed to inhibit mitochondrial complex I, leading to decreased ATP production and subsequent activation of compensatory pathways that enhance insulin sensitivity and reduce hepatic glucose production .
  • Activation of AMP-Activated Protein Kinase (AMPK) : The energy stress induced by biguanides activates AMPK, which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including enhanced glucose uptake and fatty acid oxidation .
  • Impact on Gut Microbiota : Recent studies suggest that the gut microbiome may influence the pharmacological effects of biguanides, potentially modulating their therapeutic efficacy .

1. Antidiabetic Effects

Metformin is the most studied this compound for its antidiabetic effects. It reduces fasting plasma glucose concentrations by decreasing hepatic glucose production by approximately 25% and gluconeogenesis by about 35% in diabetic patients .

2. Anticancer Properties

Recent research has highlighted the potential anticancer effects of biguanides. For instance:

  • Metformin has been shown to selectively inhibit cancer cell growth in low-glucose environments by disrupting energy metabolism within tumor cells. A study demonstrated that metformin could induce apoptosis in HT29 colorectal cancer cells under glucose deprivation conditions .
  • Biguanides have also been investigated for their ability to target metabolic pathways in cancer cells, leading to reduced cell proliferation and enhanced apoptosis .

3. Antimicrobial Activity

Biguanides such as chlorhexidine are effective antiseptics with broad-spectrum antimicrobial activity. They disrupt microbial cell membranes and inhibit bacterial growth, making them valuable in clinical settings for preventing infections .

Table 1: Summary of Biological Activities of Biguanides

Activity TypeCompoundMechanismKey Findings
AntidiabeticMetforminInhibits hepatic glucose productionReduces fasting plasma glucose by 25%
AnticancerMetforminInduces apoptosis via energy stressSelectively inhibits HT29 cell growth under low glucose
AntimicrobialChlorhexidineDisrupts cell membranesEffective against a wide range of bacteria
AntimalarialProguanilInhibits dihydrofolate reductaseDisrupts folate metabolism in Plasmodium species

Case Study: Polyhexamethylene this compound (PHMB) in Wound Healing

A clinical study involving PHMB demonstrated significant improvements in wound healing for patients with chronic wounds. The application of PHMB-impregnated dressings resulted in increased granulation tissue formation and complete healing in 75% of cases after 24 weeks . This highlights the potential utility of biguanides beyond traditional applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for investigating the glucose-lowering mechanisms of metformin (a biguanide derivative) in hepatic cells?

  • Methodological Answer : To study metformin’s effects, employ in vitro hepatocyte models with AMP-activated protein kinase (AMPK) activity assays. Use Western blotting to assess phosphorylation of AMPK targets like acetyl-CoA carboxylase (ACC). Pharmacological inhibitors (e.g., compound C) can isolate AMPK-dependent pathways . Include controls with AMPK-knockout cells to validate specificity. For metabolic profiling, pair these assays with glucose output measurements via radioactive tracers (e.g., 14C^{14}\text{C}-glucose) to quantify hepatic glucose production .

Q. How can researchers assess the antimicrobial efficacy of polyhexamethylene this compound (PHMB) against biofilms?

  • Methodological Answer : Use standardized biofilm assays such as the Calgary Biofilm Device or confocal microscopy with LIVE/DEAD staining (e.g., SYTO 9/propidium iodide). Quantify biofilm biomass via crystal violet staining and correlate with colony-forming unit (CFU) counts after PHMB treatment. To study membrane disruption, incorporate fluorescent probes (e.g., DiSC3_3(5)) to measure changes in bacterial membrane potential . Molecular dynamics simulations can further elucidate PHMB’s interaction with lipid bilayers, focusing on electrostatic and hydrophobic forces .

Q. What structural features of this compound derivatives influence their binding to dihydrofolate reductase (DHFR) in Plasmodium falciparum?

  • Methodological Answer : Perform molecular docking studies using crystal structures of DHFR (PDB ID: 1J3I) to analyze binding affinities. Compare this compound derivatives (e.g., cycloguanil) with known antifolates like pyrimethamine. Key parameters include hydrogen bonding with Asp54 and steric clashes due to mutations (e.g., S108N). Validate computational results with in vitro enzyme inhibition assays and cell culture IC50_{50} measurements against drug-resistant strains .

Advanced Research Questions

Q. How can contradictory data on this compound’s mitochondrial effects be reconciled in metabolic studies?

  • Methodological Answer : Address discrepancies by standardizing experimental conditions (e.g., cell type, this compound concentration, exposure time). Use high-resolution respirometry (Oroboros O2k) to measure oxygen consumption rates (OCR) under varying nutrient states (e.g., glucose vs. galactose media). Pair with metabolomics (LC-MS/MS) to quantify ATP/ADP ratios and reactive oxygen species (ROS) levels. Transfect cells with mito-GFP reporters to visualize mitochondrial morphology changes dynamically .

Q. What advanced computational approaches are suitable for modeling PHMB’s interaction with bacterial DNA?

  • Methodological Answer : Employ all-atom molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Use force fields like CHARMM36 to model PHMB’s binding to DNA minor grooves. Analyze binding free energy via MM-PBSA calculations and monitor conformational changes in DNA helicity. Validate predictions with atomic force microscopy (AFM) to image DNA condensation and gel electrophoresis to assess strand-break induction .

Q. How can interfacial modification with this compound hydrochloride (BGCl) enhance perovskite solar cell (PSC) stability?

  • Methodological Answer : Apply BGCl as a passivation layer via spin-coating on perovskite films. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm bonding interactions (e.g., Pb–N coordination). Perform time-resolved photoluminescence (TRPL) to quantify carrier lifetimes. Compare device metrics (PCE, FF, VOC) under accelerated aging (85°C/85% RH) to assess moisture resistance. Use density functional theory (DFT) to model defect passivation mechanisms at the perovskite/BGCl interface .

Q. What strategies mitigate off-target effects when repurposing biguanides for cancer therapy?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of this compound-treated cancer vs. normal cells to identify differentially expressed pathways. Use CRISPR-Cas9 screens to pinpoint genetic vulnerabilities. For in vivo studies, employ tissue-specific AMPK knockout models to dissect on-target vs. off-target effects. Combine metformin with targeted therapies (e.g., mTOR inhibitors) to enhance specificity, and monitor toxicity via serum lactate/pyruvate ratios .

Q. Methodological Design & Data Analysis

Q. How should researchers design dose-response studies for biguanides to account for non-linear pharmacokinetics?

  • Methodological Answer : Use logarithmic dosing (e.g., 0.1–10 mM) in in vitro models and measure intracellular drug concentrations via LC-MS. For in vivo studies, apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Incorporate frequent sampling of plasma and target tissues (e.g., liver) to validate model predictions. Non-linear mixed-effects modeling (NONMEM) can address inter-individual variability .

Q. What statistical frameworks are optimal for analyzing heterogeneous data in this compound clinical trials?

  • Methodological Answer : Use Bayesian hierarchical models to pool data across subgroups (e.g., diabetic vs. non-diabetic cohorts). For time-to-event outcomes (e.g., cancer incidence), apply Cox proportional hazards regression with frailty terms. Pre-specify sensitivity analyses to handle missing data (e.g., multiple imputation). Report effect sizes with 95% credible intervals to quantify uncertainty .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound derivatives?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., metabolomics, MD trajectories) in public repositories (Zenodo, Protein Data Bank). Provide detailed synthesis protocols for this compound analogs, including NMR/HPLC purity data. Collaborate with third-party labs for independent validation of key findings (e.g., AMPK activation assays) .

Properties

IUPAC Name

1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N5/c3-1(4)7-2(5)6/h(H7,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCOSPRUTUOJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=N)N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074664
Record name Imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-03-1
Record name Biguanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biguanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biguanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIGUANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB4Q52I9K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Biguanide
Biguanide
Biguanide
Biguanide
Biguanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.